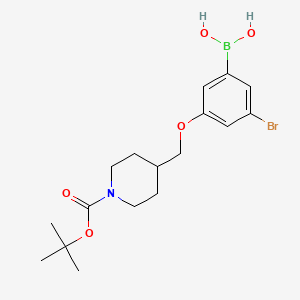

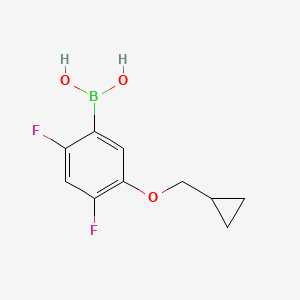

3-Chloro-2-propoxypyridine-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Boronic Acid in Catalysis

Boronic acid, including derivatives like 3-Chloro-2-propoxypyridine-4-boronic acid, is recognized for its versatility in organic chemistry, particularly in catalysis. It facilitates a range of organic reactions and plays a significant role in molecular recognition, assembly, and even medical applications. The discovery of a new boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, using 3-borono-BINOL as a chiral boronic acid catalyst, exemplifies its utility in producing densely functionalized cyclohexanes in a highly enantioselective manner (Hashimoto, Maruoka, & Gálvez, 2015) (Hashimoto, Maruoka, & Gálvez, 2016).

Boronic Acid in Electrochemical Applications

Boronic acids, including related compounds, are integral in electrochemical applications. For example, boron-doped diamond anodes are utilized for the electrochemical oxidation of contaminants, showcasing the ability to form hydroxyl radicals and various inorganic radicals. This capability is crucial for decontaminating wastewaters containing organic pollutants and highlights the broader implications of boronic acids in environmental remediation and treatment processes (Brillas et al., 2007) (Farhat et al., 2017).

Boronic Acid in Supramolecular Assembly

The versatility of boronic acids extends to their role in supramolecular assembly. The Lewis acidic character of borinic acid-functionalized polymers, for instance, suggests a broad potential for applications in supramolecular materials, chemo- and biosensors, as well as supported catalysts. The dynamic behavior of these polymers, such as their reversible covalent B-O-B bond formation and their capability to spontaneously gelate in the presence of specific triggers, underscores their significance in developing advanced materials for various applications (Baraniak, Lalancette, & Jäkle, 2019).

Boronic Acid in Chemosensing

Boronic acids serve as critical components in the development of selective fluorescent chemosensors. Their interaction with cis-diols to form cyclic structures enables the detection of carbohydrates and other bioactive substances. The advancements in boronic acid sensors have led to innovative methods for probing various substances, including carbohydrates, L-dopamine, and different ions, showcasing the broad applicability of boronic acids in diagnostics, monitoring, and potentially therapeutic domains (Huang et al., 2012).

作用機序

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety of 3-Chloro-2-propoxypyridine-4-boronic acid interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . The boronic acid group is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound should be stored under refrigeration . Furthermore, the Suzuki-Miyaura reaction conditions (e.g., temperature, solvent, base, and catalyst) can significantly impact the efficiency of the reaction .

: Selection of boron reagents for Suzuki–Miyaura coupling : this compound storage conditions

特性

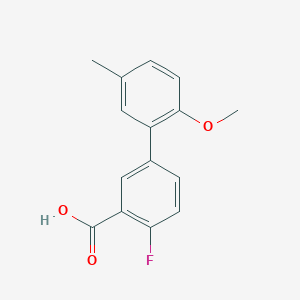

IUPAC Name |

(3-chloro-2-propoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h3-4,12-13H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVIKLLXTWGQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCCC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6365560.png)

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)